4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be formed through cyclization reactions involving appropriate precursors.
Benzylation: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can participate in hydrogen bonding and other interactions. The piperidine and benzyl groups contribute to the overall molecular stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-piperidone: This compound features a piperidine ring with a benzyl group and a ketone functional group.
1-benzyloxy-4-(difluoromethyl)benzene: This compound has a benzene ring substituted with a benzyloxy group and a difluoromethyl group.
Uniqueness
4-benzyl-1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperidine is unique due to the presence of both the difluoromethyl and sulfonyl groups attached to a pyrazole ring, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H21F2N3O2S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-benzyl-1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperidine |
InChI |
InChI=1S/C17H21F2N3O2S/c1-13-16(12-22(20-13)17(18)19)25(23,24)21-9-7-15(8-10-21)11-14-5-3-2-4-6-14/h2-6,12,15,17H,7-11H2,1H3 |
InChI Key |
GQABAGUMPSPFTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.